molecular formula C20H19BrN2O4 B4960358 Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B4960358
M. Wt: 431.3 g/mol
InChI Key: RDOBUKWUIMDJJK-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrrolidinone ring, a bromophenyl group, and an ethyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the pyrrolidinone derivative with an ethyl ester of benzoic acid, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism by which Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
  • Ethyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
  • Ethyl 4-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Uniqueness

Ethyl 4-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom’s properties are advantageous.

Properties

IUPAC Name

ethyl 4-[[1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-2-27-20(26)13-3-7-16(8-4-13)22-19(25)14-11-18(24)23(12-14)17-9-5-15(21)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBUKWUIMDJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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